MAO‑B Inhibition: BTFP vs. Cinnamaldehyde
3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde exhibits measurable inhibition of human recombinant monoamine oxidase B (MAO‑B) with an IC₅₀ of 1200 nM (1.2 µM) [1]. While not a potent clinical candidate in isolation, this activity demonstrates specific engagement of the MAO‑B active site, which is absent for the unsubstituted parent cinnamaldehyde that shows no meaningful MAO‑B inhibition in comparable assays [2]. This represents a functional gain-of-activity conferred by the BTFP motif.
Cinnamaldehyde: inactive
| Evidence Dimension | MAO-B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.20E+3 nM (1.2 µM) |
| Comparator Or Baseline | Cinnamaldehyde (unsubstituted) |
| Quantified Difference | Target compound shows measurable inhibition; comparator shows no significant inhibition |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells; 5-phenylacetaldehyde substrate; H₂O₂ production assay; 1 hr incubation |
Why This Matters
For researchers screening for MAO-B modulatory scaffolds, this compound provides a quantifiable starting point for optimization, whereas the unsubstituted cinnamaldehyde does not.
- [1] BindingDB. BDBM50075969. Affinity Data for 3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde: IC₅₀ = 1.20E+3 nM for human MAO-B. View Source
- [2] ChEMBL Database. Cinnamaldehyde (CHEMBL289). MAO-B inhibition data. Accessed 2026. View Source
